![molecular formula C18H21F3N4O B10933415 2-(4-Ethylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933415.png)
2-(4-Ethylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
The synthesis of 2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl group to the pyrimidine core, which can be achieved through palladium-catalyzed cross-coupling reactions.
Incorporation of the Piperazine Ring:
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can be compared with other similar compounds, such as:
2-(4-METHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE: This compound differs by the presence of a methyl group instead of an ethyl group on the piperazine ring.
2-(4-ETHYLPIPERAZINO)-4-(3-HYDROXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE: This compound has a hydroxyl group instead of a methoxy group on the phenyl ring.
2-(4-ETHYLPIPERAZINO)-4-(3-METHOXYPHENYL)-6-(FLUOROMETHYL)PYRIMIDINE: This compound has a fluoromethyl group instead of a trifluoromethyl group on the pyrimidine core.
Properties
Molecular Formula |
C18H21F3N4O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H21F3N4O/c1-3-24-7-9-25(10-8-24)17-22-15(12-16(23-17)18(19,20)21)13-5-4-6-14(11-13)26-2/h4-6,11-12H,3,7-10H2,1-2H3 |
InChI Key |
NFHZJOUWLYBPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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